Lanosterol, 24-bromo- Lanosterol, 24-bromo-
Brand Name: Vulcanchem
CAS No.: 50719-45-4
VCID: VC19646841
InChI: InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1
SMILES:
Molecular Formula: C30H49BrO
Molecular Weight: 505.6 g/mol

Lanosterol, 24-bromo-

CAS No.: 50719-45-4

Cat. No.: VC19646841

Molecular Formula: C30H49BrO

Molecular Weight: 505.6 g/mol

* For research use only. Not for human or veterinary use.

Lanosterol, 24-bromo- - 50719-45-4

Specification

CAS No. 50719-45-4
Molecular Formula C30H49BrO
Molecular Weight 505.6 g/mol
IUPAC Name (3S,5R,10S,13R,14R,17R)-17-[(2R)-5-bromo-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C30H49BrO/c1-19(2)24(31)11-9-20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h20-21,25-26,32H,9-18H2,1-8H3/t20-,21-,25+,26+,28-,29-,30+/m1/s1
Standard InChI Key YTCLFXLQRKNAIL-VKNYQHFBSA-N
Isomeric SMILES C[C@H](CCC(=C(C)C)Br)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C
Canonical SMILES CC(CCC(=C(C)C)Br)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

Lanosterol, 24-bromo- (CAS 50719-45-4) has a molecular formula of C₃₀H₄₉BrO and an average molecular mass of 505.625 g/mol . The compound retains the tetracyclic lanostane skeleton of lanosterol, characterized by a sterol nucleus with methyl groups at C-4 and C-14 and double bonds at C-8 and C-24 . The bromine substitution occurs at the C-24 position of the side chain, altering the compound’s electronic and steric properties. The structure contains seven defined stereocenters, contributing to its chiral complexity .

Comparative Structural Analysis

Unlike native lanosterol (C₃₀H₅₀O), the bromine atom in lanosterol, 24-bromo- introduces significant differences in polarity and molecular interactions. The table below contrasts key properties of both compounds:

PropertyLanosterolLanosterol, 24-Bromo-
Molecular FormulaC₃₀H₅₀OC₃₀H₄₉BrO
Molecular Weight (g/mol)426.717505.625
Double Bond PositionsC-8, C-24C-8, C-24
Key Functional GroupsHydroxyl (-OH)Hydroxyl (-OH), Br

The bromine atom enhances the compound’s electrophilicity, potentially influencing its reactivity in enzymatic reactions .

Biosynthetic Context and Enzymatic Interactions

Role in Sterol Biosynthesis

Analytical and Synthetic Considerations

Analytical Characterization

Modern techniques for characterizing lanosterol, 24-bromo- include:

  • High-Performance Liquid Chromatography (HPLC): Separates stereoisomers based on polarity .

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm bromine’s electronic effects on adjacent protons .

  • Mass Spectrometry (MS): High-resolution MS identifies the molecular ion peak at m/z 504.297 (monoisotopic mass) .

Challenges and Future Directions

While lanosterol, 24-bromo- shows promise, its pharmacological development faces hurdles:

  • Toxicity: Brominated compounds may exhibit off-target effects in mammalian cells.

  • Bioavailability: The compound’s hydrophobicity limits aqueous solubility, necessitating formulation advances.

  • Enzymatic Specificity: Further studies are needed to elucidate its interaction with human sterol pathways.

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